![molecular formula C30H39N3O6 B12611089 N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-L-valyl-L-valyl-L-valine CAS No. 649757-37-9](/img/structure/B12611089.png)
N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-L-valyl-L-valyl-L-valine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-L-valyl-L-valyl-L-valine is a synthetic compound often used in peptide synthesis. It is characterized by the presence of a fluorenylmethoxycarbonyl (Fmoc) protecting group, which is commonly used to protect the amino group of amino acids during peptide synthesis. This compound is particularly useful in the field of organic chemistry and biochemistry for the synthesis of peptides and proteins.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-L-valyl-L-valyl-L-valine typically involves the protection of the amino group of L-valine using the Fmoc group. This is achieved through a reaction with fluorenylmethoxycarbonyl chloride in the presence of a base such as sodium carbonate. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to prevent side reactions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers that can handle multiple reactions simultaneously. The use of high-purity reagents and solvents is crucial to ensure the quality and yield of the final product.
化学反応の分析
Types of Reactions
N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-L-valyl-L-valyl-L-valine undergoes several types of chemical reactions, including:
Deprotection Reactions: The Fmoc group can be removed using a base such as piperidine, which is a common step in peptide synthesis.
Coupling Reactions: The compound can participate in peptide bond formation through reactions with other amino acids or peptides in the presence of coupling agents like HBTU or DIC.
Common Reagents and Conditions
Deprotection: Piperidine in DMF (dimethylformamide) is commonly used.
Coupling: HBTU (O-Benzotriazole-N,N,N’,N’-tetramethyl-uronium-hexafluoro-phosphate) or DIC (N,N’-Diisopropylcarbodiimide) in the presence of a base like DIPEA (N,N-Diisopropylethylamine).
Major Products
The major products formed from these reactions are peptides with the desired sequence, where the Fmoc group is removed to expose the amino group for further reactions.
科学的研究の応用
N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-L-valyl-L-valyl-L-valine is widely used in scientific research, particularly in:
Peptide Synthesis: It is used as a building block for the synthesis of peptides and proteins.
Biochemistry: The compound is used to study protein-protein interactions and enzyme mechanisms.
Medicinal Chemistry: It is used in the development of peptide-based drugs and therapeutic agents.
Industrial Applications: The compound is used in the production of synthetic peptides for research and pharmaceutical purposes.
作用機序
The primary mechanism of action of N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-L-valyl-L-valyl-L-valine involves its role as a protected amino acid in peptide synthesis. The Fmoc group protects the amino group during the synthesis process, preventing unwanted side reactions. Upon deprotection, the amino group is exposed, allowing for the formation of peptide bonds with other amino acids.
類似化合物との比較
Similar Compounds
- N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-L-valine
- N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-L-alanine
- N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-L-leucine
Uniqueness
N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-L-valyl-L-valyl-L-valine is unique due to its specific sequence of valine residues, which can impart distinct properties to the peptides synthesized using this compound. The presence of multiple valine residues can influence the hydrophobicity and structural stability of the resulting peptides.
This compound’s versatility and effectiveness in peptide synthesis make it a valuable tool in various fields of scientific research and industrial applications.
特性
CAS番号 |
649757-37-9 |
|---|---|
分子式 |
C30H39N3O6 |
分子量 |
537.6 g/mol |
IUPAC名 |
(2S)-2-[[(2S)-2-[[(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-methylbutanoyl]amino]-3-methylbutanoyl]amino]-3-methylbutanoic acid |
InChI |
InChI=1S/C30H39N3O6/c1-16(2)24(27(34)32-26(18(5)6)29(36)37)31-28(35)25(17(3)4)33-30(38)39-15-23-21-13-9-7-11-19(21)20-12-8-10-14-22(20)23/h7-14,16-18,23-26H,15H2,1-6H3,(H,31,35)(H,32,34)(H,33,38)(H,36,37)/t24-,25-,26-/m0/s1 |
InChIキー |
ZLTRBILIUIKLBH-GSDHBNRESA-N |
異性体SMILES |
CC(C)[C@@H](C(=O)N[C@@H](C(C)C)C(=O)O)NC(=O)[C@H](C(C)C)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
正規SMILES |
CC(C)C(C(=O)NC(C(C)C)C(=O)O)NC(=O)C(C(C)C)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[([1,1'-Biphenyl]-3-yl)methyl]-5-fluoro-2-hydroxybenzamide](/img/structure/B12611014.png)
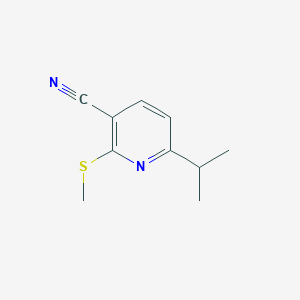
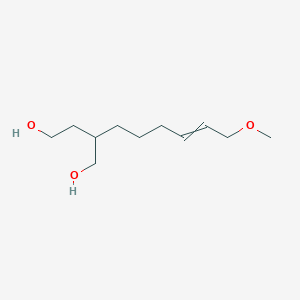

![3-{2-[4-(Cyanomethyl)phenoxy]acetamido}benzoic acid](/img/structure/B12611039.png)
![1-[4-(Morpholine-4-carbonyl)phenyl]-2-phenylethan-1-one](/img/structure/B12611047.png)
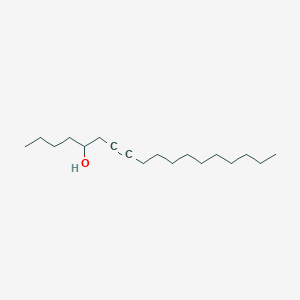
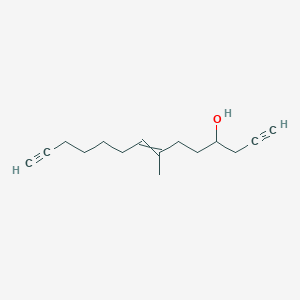
![5-Bromo-3-(phenylsulfanyl)-1H-pyrrolo[2,3-B]pyridine](/img/structure/B12611060.png)
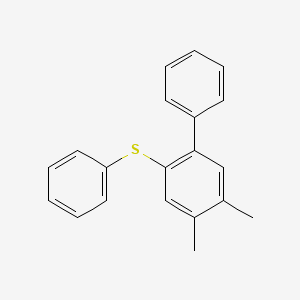
![[(2S,5R)-5-(3-Nitro-1H-1,2,4-triazol-1-yl)-2,5-dihydrofuran-2-yl]methanol](/img/structure/B12611066.png)
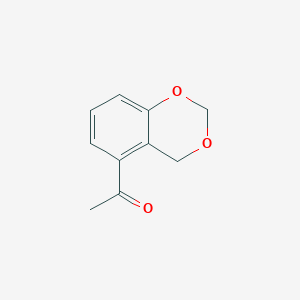
![1,7-Diazaspiro[4.4]nonane-7-acetic acid, 1-[(9H-fluoren-9-ylmethoxy)carbonyl]-6-oxo-, (5S)-](/img/structure/B12611088.png)
![Oxalic acid;1-pyridin-3-yl-3-azabicyclo[3.1.0]hexane](/img/structure/B12611093.png)
